hERG Cardiac Safety Liability: Target Compound Exhibits Weak Channel Inhibition vs. Low Nanomolar Sigma-Reference Compounds
A critical differentiator for this compound is its weak hERG potassium channel inhibition. In a ChEMBL/BindingDB curated assay measuring hERG inhibition in CHO cells by automated patch clamp, the target compound displayed an IC50 of 78,000 nM (78 µM) , indicating a very low proarrhythmic risk. In contrast, the closely related privileged-structure MC4R antagonist series includes compounds with hERG IC50 values as low as 89 nM , representing an approximately 876-fold higher hERG liability. Even the sigma reference compound PB28 carries a cardiovascular risk profile that requires careful mitigation in therapeutic programs.
| Evidence Dimension | hERG K+ channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 78,000 nM (78 µM) |
| Comparator Or Baseline | Comparator: Structurally related MC4R piperazine compound C-128 (BindingDB BDBM287597) — IC50 = 89 nM |
| Quantified Difference | ~876-fold weaker hERG inhibition (lower liability) for target compound |
| Conditions | hERG expressed in CHO cells; automated patch clamp at -80 mV holding potential for target; HEK293 cells at 37°C for comparator |
Why This Matters
For procurement decisions in cardiac-safety-conscious drug discovery programs (particularly CNS and oncology indications where polypharmacology is common), the target compound's 78 µM hERG IC50 represents a substantially wider safety window compared to nanomolar-inhibiting analogues, reducing the need for extensive early hERG liability mitigation.
- [1] BindingDB. BDBM50617041 / CHEMBL5403087. Affinity Data: IC50 = 7.80E+4 nM. Assay Description: Inhibition of hERG expressed in CHO cells stably at -80 mV holding potential by automated patch clamp method. View Source
- [2] BindingDB. BDBM287597 / US10420768, Compound C-128. Affinity Data: IC50 = 89 nM. Assay Description: hERG channel stably expressed in HEK293 cells; cultured at 37°C. View Source
